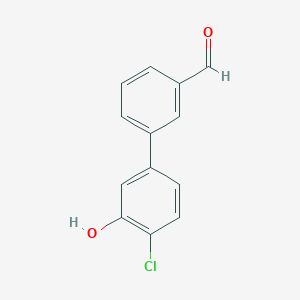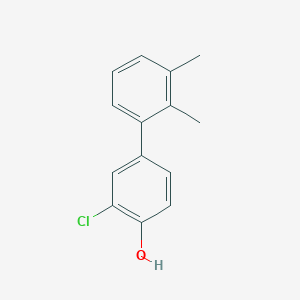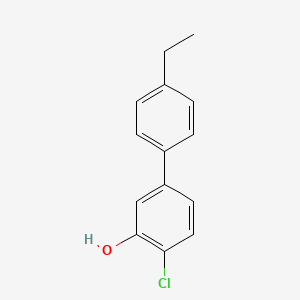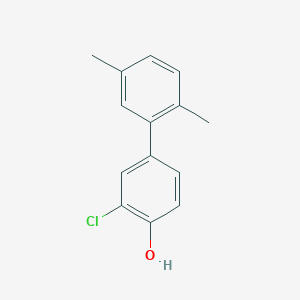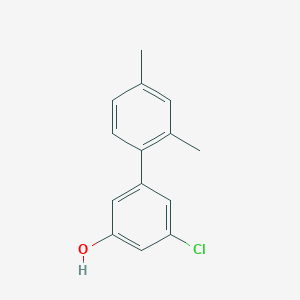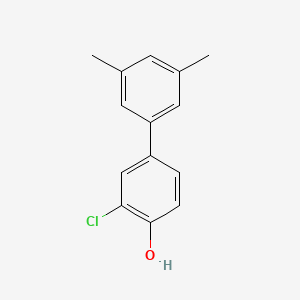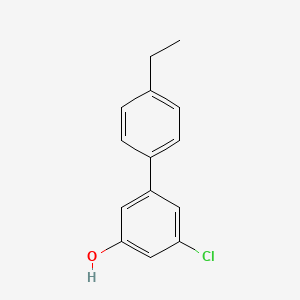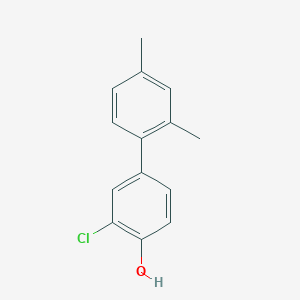
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% (2-C4-DMPP) is an aromatic compound with a wide range of applications in the scientific and industrial fields. It is a white or colorless crystalline solid with a molecular formula of C9H10ClO. 2-C4-DMPP is used as a building block for various chemical syntheses, and is also used in the production of pharmaceuticals, pesticides, and other commercial products. In addition, 2-C4-DMPP has been studied for its potential to be used as a catalyst in organic synthesis.
作用机制
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is an aromatic compound that is capable of forming complexes with transition metal ions. This allows it to act as a catalyst in organic synthesis. The mechanism of action involves the formation of a complex between the transition metal and 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95%. This complex is then able to catalyze the reaction of organic compounds.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% in organic synthesis. For example, it is not as effective as other catalysts in certain reactions. In addition, it can be toxic if not handled properly.
未来方向
In the future, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new pharmaceuticals, pesticides, and other commercial products. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new materials for various industrial applications. Finally, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% could be used in the development of new methods for the synthesis of organic compounds.
合成方法
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% is synthesized via a multi-step process. The first step involves the reaction of 2,4-dimethylphenol and sodium hypochlorite in aqueous solution. This reaction produces 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium chloride. The second step involves the reaction of 2-chloro-4-(2,4-dimethylphenyl)phenol and sodium hydroxide in an aqueous solution. This reaction produces 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% and sodium chloride. The final step involves the purification of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture. This is done by precipitation of 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% from the reaction mixture using an appropriate solvent.
科学研究应用
2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been studied for its potential to be used as a catalyst in organic synthesis. It has been shown to be effective in the synthesis of various compounds, such as amides, esters, and ethers. In addition, 2-Chloro-4-(2,4-dimethylphenyl)phenol, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. It has also been used in the synthesis of pesticides, such as herbicides and insecticides.
属性
IUPAC Name |
2-chloro-4-(2,4-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYALUDHJKOMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685868 |
Source


|
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dimethylphenyl)phenol | |
CAS RN |
1261919-43-0 |
Source


|
| Record name | 3-Chloro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



